Oryzalexin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

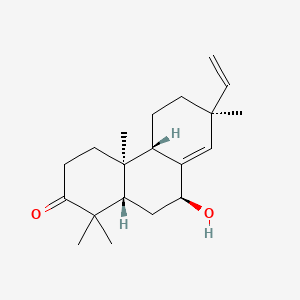

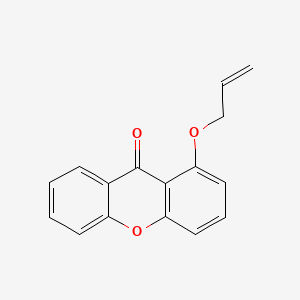

Oryzalexin B is a diterpenoid phytoalexin produced by rice (Oryza sativa) as part of its defense mechanism against pathogens. Phytoalexins are antimicrobial compounds synthesized by plants in response to biotic and abiotic stresses. This compound, along with other oryzalexins, plays a crucial role in protecting rice plants from microbial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of oryzalexin B in rice involves the cyclization of geranylgeranyl diphosphate (GGPP) to form syn-copalyl diphosphate (CPP), catalyzed by class II diterpene cyclases. This is followed by further cyclization and oxidation steps involving cytochrome P450 monooxygenases . The specific genes involved in this biosynthetic pathway include OsCPS4 and OsKSL8 .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. Its production is primarily studied in the context of plant biochemistry and genetics, with a focus on enhancing disease resistance in rice through genetic engineering .

Chemical Reactions Analysis

Types of Reactions: Oryzalexin B undergoes various chemical reactions, including oxidation and hydroxylation. These reactions are catalyzed by cytochrome P450 enzymes, which introduce hydroxyl groups at specific positions on the diterpene skeleton .

Common Reagents and Conditions: The common reagents used in the biosynthesis of this compound include GGPP and specific cytochrome P450 enzymes. The reactions typically occur under physiological conditions within the plant cells .

Major Products: The major product of these reactions is this compound itself, which accumulates in rice tissues in response to pathogen attack .

Scientific Research Applications

Mechanism of Action

Oryzalexin B is part of a larger family of diterpenoid phytoalexins produced by rice, including oryzalexins A, C, D, E, F, and S, as well as momilactones A and B . Compared to these compounds, this compound has a unique structure characterized by specific hydroxylation patterns . This structural uniqueness contributes to its distinct biological activity and effectiveness in plant defense .

Comparison with Similar Compounds

- Oryzalexin A

- Oryzalexin C

- Oryzalexin D

- Oryzalexin E

- Oryzalexin F

- Oryzalexin S

- Momilactone A

- Momilactone B

Conclusion

Oryzalexin B is a fascinating compound with significant implications for plant biology, chemistry, and potential medical applications. Its unique structure and biosynthetic pathway make it a valuable subject of study for enhancing disease resistance in crops and exploring new antimicrobial agents.

Properties

CAS No. |

90044-21-6 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(4aS,4bS,7S,9S,10aS)-7-ethenyl-9-hydroxy-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydrophenanthren-2-one |

InChI |

InChI=1S/C20H30O2/c1-6-19(4)9-7-14-13(12-19)15(21)11-16-18(2,3)17(22)8-10-20(14,16)5/h6,12,14-16,21H,1,7-11H2,2-5H3/t14-,15+,16-,19-,20+/m1/s1 |

InChI Key |

PXSLLXAAZWPICX-YMBUTIGBSA-N |

Isomeric SMILES |

C[C@]1(CC[C@@H]2C(=C1)[C@H](C[C@H]3[C@]2(CCC(=O)C3(C)C)C)O)C=C |

Canonical SMILES |

CC1(C2CC(C3=CC(CCC3C2(CCC1=O)C)(C)C=C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)

![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)

![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)

diphenylsilane](/img/structure/B14366539.png)

![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)

![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)

![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)

![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)